1-(2-Fluoropyridin-4-YL)ethanone
Overview
Description
ARC239 is a chemical compound known for its role as an antagonist of the alpha-2B and alpha-2C adrenergic receptors. It is also known to inhibit the 5-HT1A receptor. The compound has a molecular formula of C24H29N3O3 and a molecular weight of 407.51 g/mol . ARC239 is primarily used in scientific research to study the functions and mechanisms of adrenergic receptors and their associated pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARC239 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoquinolindione core and the subsequent functionalization to introduce the piperazine and methoxyphenyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for ARC239 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
ARC239 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in ARC239.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
ARC239 is widely used in scientific research due to its ability to selectively antagonize alpha-2B and alpha-2C adrenergic receptors. Some of its key applications include:
Chemistry: Studying the structure-activity relationships of adrenergic receptors and developing new receptor antagonists.
Biology: Investigating the physiological and pathological roles of adrenergic receptors in various tissues and organs.
Medicine: Exploring potential therapeutic applications for conditions related to adrenergic receptor dysfunction, such as hypertension and psychiatric disorders.
Industry: Developing new drugs and therapeutic agents targeting adrenergic receptors.
Mechanism of Action
ARC239 exerts its effects by binding to and antagonizing the alpha-2B and alpha-2C adrenergic receptors. This inhibition prevents the receptors from interacting with their natural ligands, thereby modulating the downstream signaling pathways. Additionally, ARC239 inhibits the 5-HT1A receptor, which plays a role in neurotransmission and various physiological processes .
Comparison with Similar Compounds
ARC239 is unique in its selective antagonism of alpha-2B and alpha-2C adrenergic receptors. Similar compounds include:
Yohimbine: An alpha-2 adrenergic receptor antagonist with broader specificity.
Rauwolscine: Another alpha-2 adrenergic receptor antagonist with similar properties to yohimbine.
Idazoxan: A selective alpha-2 adrenergic receptor antagonist used in research to study adrenergic receptor functions.
Compared to these compounds, ARC239 offers more selective antagonism of the alpha-2B and alpha-2C adrenergic receptors, making it a valuable tool for studying these specific receptor subtypes .
Properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYXKBMRTTZINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303117 | |
Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111887-72-0 | |
Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111887-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-4-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluoropyridin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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